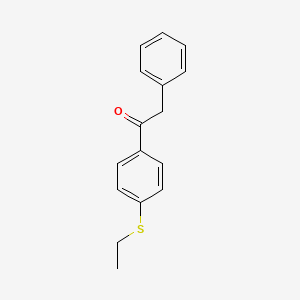
1-(4-(Ethylthio)phenyl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Ethylthio)phenyl)-2-phenylethanone is an organic compound characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a phenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Ethylthio)phenyl)-2-phenylethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-(ethylthio)benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Ethylthio)phenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Ethylthio)phenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-(Ethylthio)phenyl)-2-phenylethanone depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Methylthio)phenyl)-2-phenylethanone: Similar structure but with a methylthio group instead of an ethylthio group.
1-(4-(Ethylthio)phenyl)-2-phenylethanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness: 1-(4-(Ethylthio)phenyl)-2-phenylethanone is unique due to the presence of the ethylthio group, which can influence its reactivity and interaction with other molecules. This structural feature can be exploited to design compounds with specific properties and applications.
Eigenschaften
CAS-Nummer |
845781-12-6 |
|---|---|
Molekularformel |
C16H16OS |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-(4-ethylsulfanylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16OS/c1-2-18-15-10-8-14(9-11-15)16(17)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
JUWCXSPVVAAIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


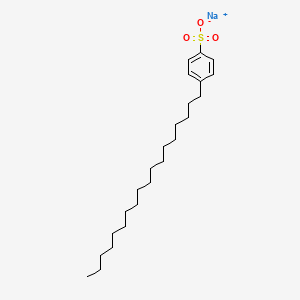
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
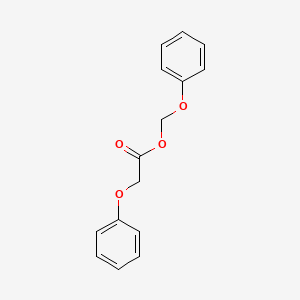
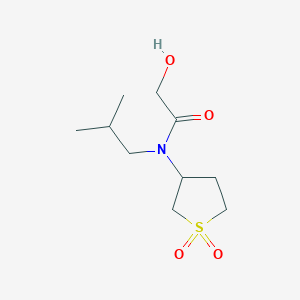
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
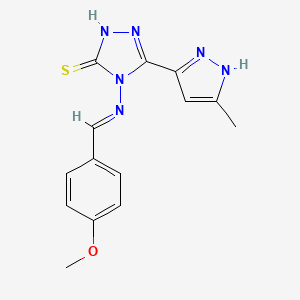

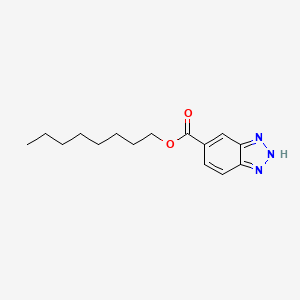
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)

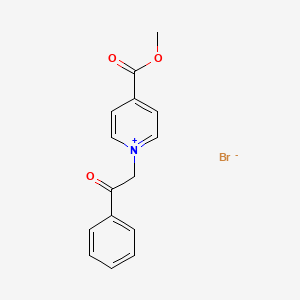
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
